Fenoprofen Calcium

描述

属性

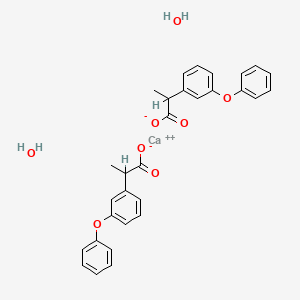

IUPAC Name |

calcium;2-(3-phenoxyphenyl)propanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPBLUATTGKZBH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31879-05-7 (Parent), 29679-58-1 (Parent) | |

| Record name | Fenoprofen calcium [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053746455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045587 | |

| Record name | Fenoprofen calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53746-45-5, 71720-56-4 | |

| Record name | Fenoprofen calcium [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053746455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprofen calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fenoprofen Calcium Salt Dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROFEN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2CW1QABJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Pharmacodynamics

Cellular and Subcellular Pharmacodynamic Effects

The molecular interactions of fenoprofen (B1672519) translate into distinct effects at the cellular and subcellular levels. Independent of its cyclooxygenase inhibition, fenoprofen exhibits pro-resolving properties. nih.govnih.gov It has been shown to promote macrophage phagocytosis, the process by which immune cells engulf and clear cellular debris and pathogens. nih.gov It also enhances efferocytosis, the specific clearance of apoptotic cells, which is a critical step in the resolution of inflammation. nih.gov Furthermore, in clinical observations of patients with rheumatoid arthritis, treatment with fenoprofen calcium has been associated with a decrease in the levels of rheumatoid factor. nih.gov

Platelet Aggregation Inhibition Research

Fenoprofen, like other non-steroidal anti-inflammatory drugs, possesses platelet-inhibitory actions. nih.gov This effect stems from its inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. nih.govpatsnap.com COX-1 is crucial for converting arachidonic acid into prostaglandin (B15479496) endoperoxides, which are precursors to thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation. nih.gov By blocking this pathway, fenoprofen reduces TXA2 formation, thereby impeding the aggregation of platelets. nih.gov

Impact on Palmitoyl-CoA Formation and Beta-Oxidation

Research has demonstrated that fenoprofen directly influences fatty acid metabolism, specifically the processes of activation and beta-oxidation. A study investigating the effects of fenoprofen in rat liver cells and their subcellular components revealed significant inhibitory actions on long-chain fatty acid metabolism. nih.gov

The formation of palmitoyl-CoA, the activated form of palmitic acid, was found to be inhibited by fenoprofen in both microsomal and peroxisomal fractions of the liver. nih.gov This inhibition of palmitoyl-CoA synthetase activity is believed to be the primary reason for the subsequent progressive inhibition of palmitic acid beta-oxidation observed in isolated rat hepatocytes at increasing concentrations of fenoprofen. nih.gov In contrast, the study noted that the formation of CoA esters of very-long-chain fatty acids, such as lignoceroyl-CoA and cerotoyl-CoA, was not inhibited. nih.gov

However, fenoprofen did inhibit the beta-oxidation of these very-long-chain fatty acids (lignoceric acid and cerotic acid) in hepatocytes. nih.gov This suggests a different mechanism of action for its effect on very-long-chain fatty acids compared to long-chain fatty acids.

| Metabolic Process | Substrate | Effect of Fenoprofen | Cellular Location (in vitro) |

| Acyl-CoA Formation | Palmitic acid (C16:0) | Inhibition | Microsomes & Peroxisomes |

| Lignoceric acid (C24:0) | No Inhibition | Microsomes & Peroxisomes | |

| Cerotic acid (C26:0) | No Inhibition | Microsomes & Peroxisomes | |

| Beta-Oxidation | Palmitic acid (C16:0) | Progressive Inhibition | Hepatocytes |

| Lignoceric acid (C24:0) | Inhibition | Hepatocytes | |

| Cerotic acid (C26:0) | Inhibition | Hepatocytes |

Table 1: In Vitro Effects of Fenoprofen on Fatty Acid Activation and Beta-Oxidation in Rat Liver Components. nih.gov

Hepatic Enzyme Activity Modulation (e.g., Peroxisomal Palmitoyl-CoA Oxidase)

Fenoprofen has been identified as a peroxisome proliferator in mice, meaning it can induce an increase in the number and size of peroxisomes in liver cells. nih.gov This proliferation is accompanied by significant changes in the activity of key hepatic enzymes involved in fatty acid metabolism.

In vivo studies in mice fed diets containing fenoprofen showed a strong, dose-dependent induction of peroxisomal palmitoyl-CoA oxidase activity. nih.gov This enzyme is the first and rate-limiting step in the peroxisomal beta-oxidation of fatty acids. The induction was observed alongside increased activity of carnitine acyltransferase and acyl-CoA hydrolase. nih.gov Interestingly, a separate in vitro study showed that while fenoprofen inhibited the acyl-CoA oxidase activity for the very-long-chain fatty acid substrate lignoceroyl-CoA, it did not inhibit the oxidase activity for palmitoyl-CoA. nih.gov This highlights a discrepancy between in vitro and in vivo findings, which could be attributed to different experimental models and the complex regulatory mechanisms present in a living organism.

A time-course study with a 0.1% fenoprofen diet in mice revealed an unequal induction of different enzymes. After 21 days, the induction of lignoceroyl-CoA and palmitoyl-CoA oxidase activities was five times stronger than the induction of catalase activity. nih.gov This demonstrates that fenoprofen acts as a potent peroxisome proliferator in the liver of mice, significantly modulating the enzymatic machinery of this organelle. nih.gov

| Enzyme | Effect of Fenoprofen (in vivo, mice) | Dose Relationship |

| Peroxisomal Palmitoyl-CoA Oxidase | Strong Induction | Dose-related |

| Lignoceroyl-CoA Oxidase | Induction (at 21 days) | Time-related |

| Carnitine Acyltransferase | Induction | Dose-related |

| Acyl-CoA Hydrolase | Induction | Dose-related |

| Catalase | Increased at 0.05% and 0.1% doses; No stimulation at 1% dose | Non-linear |

Table 2: In Vivo Effects of Fenoprofen on Hepatic Enzyme Activities in Mice. nih.gov

Pharmacokinetic Investigations and Modeling

Absorption and Distribution Studies

Fenoprofen (B1672519) calcium is characterized by its rapid and nearly complete absorption following oral administration. drugs.com Under fasting conditions, studies show that peak plasma concentrations (Cmax) are typically reached within two hours. drugs.commdpi.com Research involving male volunteers demonstrated good dose proportionality between 200 mg and 600 mg doses, with a 600 mg dose resulting in a Cmax of 50 µg/mL. drugs.commdpi.com The pharmacokinetics of fenoprofen, including its peak plasma concentration, time to peak concentration (tmax), and area under the curve (AUC), are consistent with a linear model, particularly within a single-dose range of 60 mg to 300 mg. nih.gov

The presence of food can impact the absorption rate, leading to delays and a reduction in the peak plasma concentrations achieved. drugs.com The plasma half-life of fenoprofen is approximately three hours. drugs.commdpi.com

Table 1: Pharmacokinetic Parameters of Fenoprofen Calcium

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Time to Peak Plasma (tmax) | ~2 hours | Fasting | drugs.commdpi.com |

| Peak Plasma Level (Cmax) | 50 µg/mL | 600 mg dose, fasting | drugs.commdpi.com |

| Plasma Half-Life (t½) | ~3 hours | - | drugs.commdpi.com |

| Absorption | Rapid and almost complete | Oral administration | drugs.com |

Protein Binding Dynamics and Implications for Drug Distribution

An important aspect of fenoprofen's distribution in the body is its extensive binding to plasma proteins. drugs.comnih.gov Research indicates that fenoprofen is highly bound, approximately 99%, primarily to albumin. drugs.commdpi.comnih.gov This high degree of protein binding is a critical factor in its pharmacokinetic profile.

Because of its strong affinity for albumin, there is a theoretical potential for fenoprofen to displace other drugs that are also bound to albumin, which could lead to drug interactions. nih.gov Conversely, fenoprofen itself could be displaced from its binding sites by other substances. drugs.com Further studies have investigated the binding of fenoprofen's metabolites, noting that while the irreversible binding of fenoprofen glucuronides to plasma proteins is very low, it is enantioselective. nih.gov In clinical studies, the protein adduct of the S-fenoprofen enantiomer was found to be greater than that of the R-enantiomer adduct. nih.gov

Metabolism and Biotransformation Pathways

Hepatic Metabolism Research (Conjugation, Hydroxylation)

Fenoprofen undergoes extensive metabolism in the liver before its excretion. drugbank.com The primary biotransformation pathways are Phase I and Phase II reactions. auckland.ac.nz The main Phase I reaction is oxidation, specifically hydroxylation, which creates an active metabolite. drugs.comnih.gov This is followed by Phase II conjugation reactions, where molecules naturally present in the body are added to the drug or its metabolites. The principal conjugation pathway for fenoprofen and its hydroxylated metabolite is glucuronidation, which involves the addition of a glucuronic acid group. nih.govnih.govauckland.ac.nz This process results in more polar, water-soluble compounds that are more easily eliminated from the body.

Identification of Major Urinary Metabolites (e.g., Glucuronides)

The metabolic processes in the liver result in the formation of specific metabolites that are then eliminated from the body, primarily through urine. nih.gov Approximately 90% of a single oral dose of fenoprofen is eliminated within 24 hours in the form of its major urinary metabolites. drugs.commdpi.com These metabolites have been identified as fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. drugs.commdpi.com Studies have found that these two glucuronides account for nearly the entire dose, with the acyl glucuronide of the parent drug and the glucuronide of the 4'-hydroxyfenoprofen metabolite each making up about half of the excreted dose. nih.gov

Table 2: Major Urinary Metabolites of Fenoprofen

| Metabolite | Percentage of Dose Eliminated | Source(s) |

|---|---|---|

| Fenoprofen glucuronide | ~45% (part of the 90% total) | drugs.commdpi.comnih.gov |

| 4'-hydroxyfenoprofen glucuronide | ~45% (part of the 90% total) | drugs.commdpi.comnih.gov |

| Total (as major glucuronides) | ~90% within 24 hours | drugs.commdpi.com |

Enzyme Induction Effects (e.g., Phenobarbital (B1680315) influence)

The metabolism of fenoprofen can be influenced by substances that induce hepatic enzymes. Phenobarbital, a known inducer of drug-metabolizing enzymes like the cytochrome P450 (CYP) family, has been shown to interact with fenoprofen. drugs.com Studies in both rats and humans have demonstrated that the administration of phenobarbital leads to an increased rate of metabolism for fenoprofen. nih.govnih.gov

This interaction results in a significant increase in the plasma elimination rate constants for fenoprofen and a corresponding decrease in its plasma half-life. nih.govdrugs.comnih.gov Consequently, a greater proportion of metabolized fenoprofen is excreted in the urine. nih.govnih.gov This effect is attributed to phenobarbital's induction of hepatic enzymes responsible for drug metabolism, which accelerates the clearance of fenoprofen. drugs.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Fenoprofen |

| This compound |

| 4'-hydroxyfenoprofen |

| Fenoprofen glucuronide |

| 4'-hydroxyfenoprofen glucuronide |

| Albumin |

| Phenobarbital |

Elimination Kinetics and Excretion Mechanisms

The elimination of fenoprofen from the body is a relatively rapid process, primarily occurring through metabolic conversion and subsequent renal excretion. After oral administration, fenoprofen is extensively metabolized in the liver.

The two principal metabolites are fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. drugbank.comdrugs.com These metabolites, which are inactive, are then cleared from the bloodstream, mainly by the kidneys. drugbank.comdrugs.com

Plasma Half-Life Determination and Significance

The plasma half-life of a drug refers to the time it takes for the concentration of the drug in the plasma to be reduced by half. For fenoprofen, this value is consistently reported to be approximately 3 hours. drugbank.comdrugs.comnih.govmims.com

This relatively short half-life signifies that fenoprofen is cleared from the systemic circulation quite rapidly. drugbank.comnih.gov The clinical significance of this is that it reduces the likelihood of drug accumulation in patients with normal kidney function. However, co-administration with phenobarbital, an enzyme inducer, can decrease the plasma half-life of fenoprofen. drugs.com Conversely, co-administration with aspirin (B1665792) can also decrease the biologic half-life of fenoprofen due to an increase in metabolic clearance. drugs.com

Table 1: Key Pharmacokinetic Parameters of Fenoprofen

| Parameter | Value | Significance |

| Plasma Half-Life | ~3 hours drugbank.comdrugs.comnih.gov | Indicates rapid clearance from the body. |

| Time to Peak Plasma Levels | ~2 hours drugbank.comdrugs.com | Reflects rapid absorption after oral intake. |

| Primary Metabolites | Fenoprofen glucuronide, 4'-hydroxyfenoprofen glucuronide drugbank.comdrugs.com | Inactive forms of the drug prepared for excretion. |

| Route of Elimination | Primarily renal (urine) drugbank.commims.com | Kidneys are the main organ for drug removal. |

| Urinary Excretion | ~90% within 24 hours drugbank.comdrugs.com | Shows efficient elimination of metabolites. |

| Plasma Protein Binding | 99% (to albumin) drugbank.comdrugs.com | High binding affinity influences distribution. |

Pharmacokinetic Linearity and Dose Proportionality Assessments

Pharmacokinetic studies have been conducted to determine if the body's exposure to fenoprofen changes predictably with different doses. Research has shown that fenoprofen exhibits linear pharmacokinetics. nih.gov

This means that there is a direct and proportional relationship between the dose administered and the resulting plasma concentration of the drug. numberanalytics.com Specifically, studies have demonstrated good dose proportionality for fenoprofen between 200 mg and 600 mg doses. drugs.com In one study, bioavailability parameters including maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were consistent with a linear pharmacokinetic model across a 60 mg to 300 mg dosage range. nih.gov This linearity simplifies predicting the drug's concentration in the body at different dose levels.

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Research

The therapeutic effects of fenoprofen, such as pain relief and reduction of inflammation, are linked to its concentration in the body. The primary mechanism of action for fenoprofen is the inhibition of prostaglandin (B15479496) synthesis. drugbank.comnih.gov Prostaglandins (B1171923) are substances that contribute to inflammation and pain.

The anti-inflammatory and analgesic actions of fenoprofen have been demonstrated in clinical settings. drugs.com For instance, in patients with rheumatoid arthritis and osteoarthritis, fenoprofen has been shown to relieve pain, reduce joint swelling, and decrease stiffness. drugbank.com In patients experiencing pain, its analgesic effect leads to a reduction in pain intensity. drugs.com The inhibition of the cyclooxygenase (COX-1 and COX-2) enzymes, which are necessary for prostaglandin production, is the key pharmacodynamic effect. nih.govyoutube.com A direct correlation exists where higher plasma concentrations of fenoprofen lead to greater inhibition of these enzymes, resulting in a more pronounced therapeutic effect.

Preclinical Research Models and Translational Studies

In Vitro Efficacy and Safety Assessments

In vitro models provide a controlled environment to dissect the molecular mechanisms of fenoprofen's action at the cellular level.

The primary mechanism of action for fenoprofen (B1672519), like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923). conicet.gov.ar There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation. nih.gov

A key method for evaluating the selectivity of NSAIDs is the human whole blood assay, which measures the inhibition of COX-1 (from platelets) and COX-2 (from lipopolysaccharide-stimulated monocytes) in a physiological environment. nih.govnih.gov In such assays, fenoprofen has demonstrated inhibitory activity against both COX-1 and COX-2. Specific findings show that fenoprofen has a degree of selectivity towards COX-1.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| Fenoprofen | 7 | 19 | 2.7 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

There is growing interest in the potential anti-cancer properties of NSAIDs. Research has shown that some NSAIDs can inhibit the proliferation of human tumor cells, often through G0/G1 cell-cycle arrest and the induction of apoptosis. While extensive data on fenoprofen is limited, initial studies have indicated that fenoprofen exhibits modest anti-proliferative activity against various human tumor cell lines in vitro. However, it has been observed that amide derivatives of fenoprofen show significantly stronger cytostatic effects, which may be attributed to greater lipophilicity and improved cellular uptake.

A well-known side effect of NSAID use is gastric mucosal damage. This is largely attributed to the inhibition of COX-1, which reduces the production of protective prostaglandins in the stomach. These prostaglandins are vital for maintaining mucosal defense through mechanisms such as stimulating mucus and bicarbonate secretion. While direct in vitro studies on fenoprofen calcium's effect on gastric mucosal cell lines are not extensively detailed in the available literature, the general mechanism is well-established. The reduction in prostaglandins predisposes the gastric mucosa to injury. Some research has focused on creating derivatives or complexes to mitigate these effects. For instance, a copper(II) complex of fenoprofen was found to have a reduced ulcerogenic effect compared to this compound salt in animal models, suggesting that modifications to the parent compound could alter its impact on gastric integrity. nih.gov

In Vivo Animal Models of Inflammation and Pain

In vivo models are indispensable for evaluating the therapeutic effects of fenoprofen in a complex biological system, simulating human diseases of inflammation and pain.

Animal models are critical for studying potential anti-arthritic drugs. Adjuvant-induced arthritis (AIA) in rats is a widely used model for rheumatoid arthritis, induced by immunization with Mycobacterium tuberculosis in an adjuvant. nih.govchondrex.com This model shares features with human rheumatoid arthritis, including joint inflammation and swelling. dovepress.com Studies have utilized the AIA rat model to investigate the pharmacokinetics of fenoprofen. Research has shown that the disposition of fenoprofen enantiomers is significantly altered in arthritic rats compared to healthy controls, highlighting the importance of studying drug metabolism in a disease state. nih.gov This indicates that the inflammatory condition itself can influence how the drug is processed in the body.

To assess the analgesic properties of fenoprofen, researchers employ various acute pain models in animals.

The Acetic Acid-Induced Writhing Test is a model of visceral inflammatory pain. nih.gov The intraperitoneal injection of acetic acid causes the release of inflammatory mediators, including prostaglandins, which stimulate nociceptors and result in characteristic writhing behaviors. conicet.gov.ar this compound has been shown to be effective in this model. In one study, it produced a 46.2% inhibition of writhing in mice. conicet.gov.arnih.gov This demonstrates its ability to mitigate peripherally mediated pain.

| Pain Model | Test Species | This compound Finding | Reference Compound Finding |

|---|---|---|---|

| Acetic Acid-Induced Writhing | Mouse | 46.2% inhibition | [Cu(fen)2(im)2] complex: 78.9% inhibition. conicet.gov.arnih.gov |

| Formalin Test (Early Phase) | Mouse | Significant attenuation of licking time (P < 0.05). nih.gov | [Cu(fen)2(im)2] complex: Significant attenuation (P < 0.05). nih.gov |

| Formalin Test (Late Phase) | Mouse | Significant inhibition of licking time (P < 0.01). nih.gov | [Cu(fen)2(im)2] complex: More significant inhibition than this compound (P < 0.01). nih.govresearchgate.net |

The Formalin Test is another widely used model that assesses both neurogenic and inflammatory pain. conicet.gov.arnih.gov An injection of formalin into a mouse's paw elicits a biphasic pain response: an immediate, acute phase (early phase) due to direct nerve stimulation, followed by a tonic, inflammatory phase (late phase). Fenoprofen has demonstrated efficacy in both phases. Studies show it significantly attenuates the time spent licking the injured paw in the early phase and provides even more significant inhibition during the late, inflammatory phase. nih.govresearchgate.net This suggests that fenoprofen acts on both direct nociceptive and inflammatory pain pathways.

Assessment of Anti-erythemic Activity in UV-Irradiation Models

Preclinical evaluations of fenoprofen have included studies to determine its effectiveness in reducing erythema (redness) caused by ultraviolet (UV) radiation. In a study involving adult male volunteers, the emergence and intensity of erythemic response following UV exposure were measured to compare the effects of fenoprofen against a placebo, aspirin (B1665792), and indomethacin. drugs.com This type of model is crucial for establishing the anti-inflammatory and analgesic actions of the compound in a human-relevant context. drugs.com The primary goal of these investigations is to quantify the drug's ability to suppress the inflammatory cascade initiated by UV-induced skin damage.

Table 1: Comparison of Anti-Erythemic Effects in UV-Irradiation Model

| Compound | Comparison Group | Outcome Measured |

|---|

Thrombus Formation Inhibition Studies

The effect of fenoprofen on platelet function and thrombus formation has been a subject of significant preclinical investigation. Studies indicate that fenoprofen is an inhibitor of collagen-induced platelet aggregation. ebm-journal.org In extracorporeal shunt experiments conducted in rabbits, both fenoprofen and aspirin demonstrated the ability to inhibit the formation of thrombi. ebm-journal.org

Further in vitro research showed that fenoprofen is a more potent inhibitor of collagen-induced platelet aggregation than either aspirin or phenylbutazone (B1037). ebm-journal.org Conversely, like aspirin and phenylbutazone, it was found to have minimal effect on ADP-induced platelet aggregation. ebm-journal.org When administered orally to rabbits, fenoprofen showed inhibitory effects on platelet aggregation, with its activity being notable one hour after dosing and decreasing considerably by the three-hour mark. ebm-journal.org This contrasts with aspirin and phenylbutazone, whose inhibitory activity remained consistent at both one and three hours post-dosing. ebm-journal.org These studies are fundamental in characterizing the antithrombotic potential of the drug, which is linked to the inhibition of platelet activation rather than the coagulation system. nih.gov

Table 2: Preclinical Findings on Thrombus Formation Inhibition

| Study Model | Compound(s) Tested | Key Findings | Citation |

|---|---|---|---|

| In Vitro Platelet Aggregation | Fenoprofen, Aspirin, Phenylbutazone | Fenoprofen is a more potent inhibitor of collagen-induced aggregation than aspirin or phenylbutazone; little effect on ADP-induced aggregation. | ebm-journal.org |

| In Vivo Rabbit Model (Oral Dosing) | Fenoprofen, Aspirin, Phenylbutazone | Fenoprofen actively inhibits platelet aggregation 1-hour post-dosing; effect diminishes by 3 hours. | ebm-journal.org |

Comparative Preclinical Efficacy with Other Analgesics and NSAIDs

The analgesic and anti-inflammatory efficacy of fenoprofen has been compared to other NSAIDs in various settings. In studies on platelet function, fenoprofen sodium was identified as a more active inhibitor of platelet function compared to aspirin and phenylbutazone. ebm-journal.org

In a double-blind, crossover trial involving patients with rheumatoid arthritis, the efficacy of fenoprofen was compared to ibuprofen (B1674241), naproxen (B1676952), and tolmetin. nih.gov The results showed no statistically significant differences among the four drugs for any efficacy measurements. nih.gov However, rankings by both patients and physicians indicated a preference order of naproxen, ibuprofen, fenoprofen, and tolmetin. nih.gov All four drugs were tolerated better than aspirin. nih.gov

The Oxford League Table, which assesses the relative efficacy of analgesics in acute pain models, provides broader context. It shows that NSAIDs like ibuprofen and naproxen are highly effective, with low numbers-needed-to-treat (NNT) values for achieving at least 50% pain relief. nih.gov This framework suggests that NSAIDs as a class demonstrate superior analgesic efficacy compared to other analgesics like aspirin and paracetamol (acetaminophen) in single-dose studies. nih.gov

Table 3: Comparative Efficacy of Fenoprofen and Other NSAIDs

| Comparison Drug(s) | Condition / Model | Relative Efficacy Finding | Citation |

|---|---|---|---|

| Aspirin, Phenylbutazone | Platelet Aggregation Inhibition | Fenoprofen was found to be the most active inhibitor of platelet function among the three. | ebm-journal.org |

Preclinical Safety Pharmacology and Toxicology (Excluding explicit toxicity data)

The preclinical development of a drug candidate like fenoprofen involves a comprehensive safety pharmacology and toxicology program to identify potential risks before human trials. criver.com This program is designed to determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify any target organs for toxicity. aurigeneservices.com

The process typically includes a range of studies:

Acute Toxicity Studies: These evaluate the effects of a single or short-series exposure to the substance. criver.com

Subchronic Toxicity Studies: These assess the effects of repeated exposure over a longer duration, such as 90 days. criver.com

Genotoxicity Studies: These are designed to evaluate the potential for the drug to damage genetic material. criver.com

Reproductive and Developmental Toxicity Studies: These investigate potential effects on reproductive capabilities and fetal development. criver.com

For an NSAID like fenoprofen, safety pharmacology would focus on its pharmacological activity in relation to vital functions. drugs.com For instance, given that some NSAIDs can affect auditory function, preclinical evaluations may include assessments of auditory safety. drugs.com Likewise, since borderline elevations of liver tests can occur in patients taking NSAIDs, the preclinical toxicology program would thoroughly investigate hepatic effects. drugs.comnih.gov The primary goal of this preclinical safety assessment is to build a detailed profile of the drug's behavior at varying doses to ensure safer clinical trials in humans. aurigeneservices.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Fenoprofen |

| Fenoprofen sodium |

| Aspirin |

| Indomethacin |

| Phenylbutazone |

| Ibuprofen |

| Naproxen |

| Tolmetin |

Clinical Efficacy and Therapeutic Outcomes Research

Research in Inflammatory Arthropathies

Clinical studies have extensively evaluated fenoprofen (B1672519) calcium's ability to alleviate the symptoms of inflammatory joint diseases, primarily rheumatoid arthritis and osteoarthritis.

Fenoprofen calcium has demonstrated significant efficacy in managing the signs and symptoms of rheumatoid arthritis. Clinical trials have shown that treatment with fenoprofen leads to statistically significant improvements in key disease parameters compared to placebo. nih.gov Specifically, patients have experienced reductions in pain, the duration of morning stiffness, and the number of tender and swollen joints. nih.govnih.gov

Interactive Table 1: Summary of this compound Efficacy in Rheumatoid Arthritis Use the filter to select a specific efficacy parameter.

| Efficacy Parameter | Study Finding | Citation |

| Morning Stiffness | Statistically significant reduction in duration. | nih.gov |

| Fenoprofen was slightly better than aspirin (B1665792) in reducing morning stiffness. | nih.gov | |

| Grip Strength | Statistically significant increase observed. | nih.gov |

| Joint Swelling/Pain | Greater increase in number and severity of painful/swollen joints after switching to placebo from fenoprofen compared to aspirin. | nih.gov |

| Disease Activity | Showed significant effect on subjective and objective measurements in steroid-treated patients. | nih.gov |

| Comparable to aspirin in controlling measures of disease activity. | drugs.com |

In the treatment of osteoarthritis, this compound has been proven effective in providing symptomatic relief. mayoclinic.orgwebmd.com Clinical research highlights its ability to reduce joint pain, both at rest and with motion, and to decrease stiffness. drugs.comnih.gov Studies focusing on large-joint osteoarthritis found that fenoprofen was significantly superior to placebo in alleviating the severity and duration of pain and reducing stiffness. nih.gov

Two studies involving a total of 45 patients with chronic osteoarthritis demonstrated measurable analgesic qualities for this compound based on subjective pain intensity and pain relief scores. nih.gov The anti-inflammatory action of fenoprofen is also evidenced by an increased range of motion in affected joints. drugs.com

Interactive Table 2: Efficacy of this compound in Osteoarthritis Use the filter to select a specific efficacy parameter.

| Efficacy Parameter | Study Finding | Citation |

| Tenderness/Pain | Significantly better than placebo in relieving pain severity and duration. | nih.gov |

| Measurable analgesic qualities demonstrated in chronic osteoarthritis. | nih.gov | |

| Night Pain | Effective in relieving pain at rest. | drugs.com |

| Stiffness | Significantly better than placebo in reducing stiffness. | nih.gov |

| Overall Disease Activity | Comparable to aspirin in controlling measures of disease activity. | drugs.com |

| Favorable comparisons with phenylbutazone (B1037) in hip osteoarthritis. | nih.gov |

Multiple double-blind, comparative studies have benchmarked the efficacy of this compound against aspirin for treating both rheumatoid arthritis and osteoarthritis. The general consensus from this research is that fenoprofen is comparable in effectiveness to aspirin for controlling the primary symptoms of these arthritic conditions. drugs.comnih.govajol.info

In a double-blind, parallel study with 20 rheumatoid arthritis patients, most patients on fenoprofen therapy responded similarly to those receiving aspirin. nih.gov A separate crossover comparison in osteoarthritis patients also found similar efficacy between fenoprofen and aspirin, with both being superior to placebo. nih.gov Some studies suggest a slight advantage for fenoprofen in specific metrics. For instance, in one osteoarthritis study, fenoprofen was found to be slightly better than aspirin across most variables measured, including pain relief. nih.gov Similarly, in a rheumatoid arthritis trial, fenoprofen showed a slight advantage over aspirin in reducing morning stiffness and fatigue. nih.gov

Analgesic Efficacy in Acute and Chronic Pain Conditions

Beyond its use in arthritic disorders, this compound has been evaluated for its effectiveness as a general analgesic in various acute and chronic pain models.

Fenoprofen has been shown to be an effective analgesic for managing acute postoperative pain. A systematic review analyzing five studies with a total of 696 participants concluded that oral fenoprofen is effective for treating moderate to severe acute postoperative pain. nih.govcochrane.org In these studies, which often involved pain following dental surgery, a good level of pain relief was achieved by 57% of participants taking fenoprofen 200 mg, compared to only 14% of those taking a placebo. nih.govcochrane.org The number needed to treat (NNT) for one person to experience at least 50% pain relief over 4 to 6 hours with fenoprofen 200 mg compared to placebo was calculated to be 2.3. nih.govcochrane.org

In a direct comparison for postsurgical dental pain, this compound was found to be equally as effective as zomepirac (B1201015) sodium, with both agents demonstrating marked superiority to placebo across all efficacy measures, including total pain relief and time to remedication. nih.gov

Interactive Table 3: Fenoprofen Efficacy in Postoperative Pain Use the filter to select a specific efficacy parameter.

| Efficacy Parameter | Study Finding | Citation |

| Pain Relief (vs. Placebo) | 57% of patients on fenoprofen 200 mg achieved at least 50% pain relief over 4-6 hours, vs. 13% on placebo. | nih.gov |

| Number Needed to Treat (NNT) | The NNT for at least 50% pain relief over 4-6 hours was 2.3 (vs. placebo). | cochrane.org |

| Comparative Efficacy | Analgesic effect is comparable to that of ibuprofen (B1674241) 400 mg. | nih.govcochrane.org |

| Equally efficacious as zomepirac sodium 100 mg for postsurgical dental pain. | nih.gov |

Clinical trials have confirmed the utility of this compound in treating primary dysmenorrhea. In a double-blind clinical trial involving 85 women, fenoprofen was found to offer significant pain relief compared to both placebo and aspirin. nih.gov In fact, the study noted that aspirin was not significantly different from placebo in providing pain relief for dysmenorrhea. nih.govresearchgate.net

Another prospective, double-blind study compared this compound with ibuprofen and a placebo. nih.gov The results showed that while the pain scores for the fenoprofen and ibuprofen groups were not significantly different from each other, both were significantly more effective at reducing pain than the placebo group. nih.gov Research also supports a "plateau analgesic effect," indicating that a 200 mg dose of fenoprofen appears to be as effective as a 400 mg dose for this condition. nih.govresearchgate.net

Overall Pain Intensity and Relief Assessment

In the context of acute postoperative pain, fenoprofen has been shown to be an effective analgesic. A review of five studies involving 696 participants found that a single dose of fenoprofen 200 mg provided a good level of pain relief to 57% of individuals with moderate to severe postoperative pain, a significant improvement compared to the 14% who experienced similar relief with a placebo. nih.gov The number needed to treat (NNT) for one person to experience at least 50% pain relief over 4 to 6 hours with fenoprofen 200 mg compared to placebo was calculated to be 2.3. nih.gov

Research has also established its effectiveness in treating primary dysmenorrhea. In a double-blind clinical trial with 85 women, both 200 mg and 400 mg doses of this compound provided significant pain relief compared to both placebo and aspirin. researchgate.net Interestingly, the study suggested a "plateau analgesic effect," indicating that the 200 mg dose was as effective as the 400 mg dose for this condition. researchgate.net

Fenoprofen vs. Placebo for Acute Postoperative Pain Relief (4-6 hours)

| Treatment Group | Number of Participants | Participants with ≥50% Pain Relief | Percentage with ≥50% Pain Relief |

|---|---|---|---|

| Fenoprofen 200 mg | 146 | 83 | 57% |

| Placebo | 141 | 19 | 13% |

This table is based on data from a meta-analysis of five studies on acute postoperative pain. nih.gov

Research on Anti-pyretic Activities

This compound is recognized for its anti-pyretic, or fever-reducing, properties. nih.govdrugbank.comnih.gov This effect is also linked to its ability to inhibit prostaglandin (B15479496) synthesis, as these substances are involved in elevating body temperature during a fever. patsnap.com

Specific research into its effectiveness as a fever-reducer has provided clear evidence of its activity. One study focused on patients with fever resulting from acute upper respiratory tract infections. The findings showed that single oral doses of this compound produced a dose-dependent reduction in fever over a six-hour period. nih.gov

The study demonstrated a linear increase in anti-pyretic effect with doses of 50 mg, 100 mg, and 200 mg. nih.gov It was also noted that over the same six-hour interval, the 200 mg and 400 mg doses appeared to have equal efficacy, suggesting a ceiling for the immediate anti-pyretic effect. nih.gov In the same study, propoxyphene napsylate, another analgesic, showed no significant effect on fever, highlighting the specific anti-pyretic action of fenoprofen. nih.gov

Dose-Response of this compound on Fever Reduction

| Dose (Acid Equivalents) | Observed Effect over 6 hours |

|---|---|

| 50 mg | Linear increase in antipyretic activity |

| 100 mg | Linear increase in antipyretic activity |

| 200 mg | Linear increase in antipyretic activity; efficacy equal to 400 mg |

| 400 mg | Efficacy equal to 200 mg |

This table summarizes findings from an antipyretic study in patients with acute upper respiratory tract infections. nih.gov

Long-Term Efficacy Studies and Sustainability of Therapeutic Effects

The long-term effectiveness of this compound is a critical consideration for its use in chronic conditions like osteoarthritis and rheumatoid arthritis. mayoclinic.org Studies have been conducted to assess whether the therapeutic benefits of fenoprofen are sustained over extended periods of treatment.

A significant long-term study compared this compound with acetylsalicylic acid for the treatment of rheumatoid arthritis over a one-year period. nih.gov The research, involving 27 patients, found that the effectiveness of fenoprofen continued undiminished throughout the entire year of the study. nih.gov Furthermore, the mean values for most measured parameters of disease activity showed continuous improvement in the fenoprofen group over the whole year, indicating a sustainable therapeutic effect. nih.gov

For patients with arthritis, it may take two to three weeks of consistent use to experience the full therapeutic benefits of fenoprofen, which underscores its role in long-term management rather than solely for acute symptoms. medlineplus.gov While its efficacy as a standalone long-term agent is supported, some studies have noted that its role when added to existing maintenance therapies, such as gold salts or steroids, requires further clarification. drugs.comnih.gov The available evidence confirms that for chronic inflammatory conditions, fenoprofen provides a durable and sustained therapeutic effect. nih.gov

Adverse Drug Reactions and Safety Profile Research Mechanistic and Epidemiological

Gastrointestinal System Effects

NSAIDs, including fenoprofen (B1672519) calcium, are known to cause serious gastrointestinal (GI) adverse events such as inflammation, bleeding, ulceration, and perforation of the esophagus, stomach, small intestine, or large intestine, which can be fatal. nih.govdrugs.comnih.gov These events can occur at any time during treatment, with or without warning symptoms. nih.govdrugs.comnih.govdrugs.com

The primary mechanism behind NSAID-induced gastrointestinal damage involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov NSAIDs block the action of both COX-1 and COX-2 isoforms. The inhibition of COX-1 in the gastric mucosa is particularly significant, as it reduces the synthesis of cytoprotective prostaglandins (B1171923). nih.gov These prostaglandins are crucial for maintaining the integrity of the gastrointestinal lining through several actions:

Stimulating Mucus and Bicarbonate Secretion: Prostaglandins promote the secretion of a protective mucus layer and bicarbonate, which neutralize stomach acid. nih.gov

Maintaining Mucosal Blood Flow: They help ensure adequate blood flow to the gastric mucosa, which is essential for cellular repair and health.

Regulating Gastric Acid Secretion: They play a role in modulating the secretion of gastric acid.

By inhibiting prostaglandin (B15479496) synthesis, fenoprofen disrupts these protective mechanisms, leaving the gastrointestinal lining vulnerable to damage from gastric acid. nih.gov This can lead to the development of erosions and ulcers, which may result in bleeding or perforation. nih.gov

Several factors can increase the risk of serious GI adverse events in patients taking fenoprofen calcium. Epidemiological studies have identified key risk factors, which are often cumulative. Patients with a prior history of peptic ulcer disease and/or GI bleeding have a more than 10-fold increased risk of developing a GI bleed compared to patients without these risk factors. nih.gov

| Risk Factor | Description |

| Older Age | Elderly patients are at a greater risk for serious gastrointestinal events. nih.govdrugs.comdrugs.com |

| Prior History of Peptic Ulcer Disease or GI Bleeding | This is a significant predictor of future NSAID-related GI complications. nih.govdrugs.com |

| Concomitant Medications | The concurrent use of oral corticosteroids, anticoagulants (e.g., warfarin), aspirin (B1665792), or selective serotonin (B10506) reuptake inhibitors (SSRIs) increases the risk. nih.govdrugs.com |

| Longer Duration of NSAID Therapy | The risk of GI events may increase with the duration of use. nih.govdrugs.com |

| Smoking and Alcohol Use | Both are lifestyle factors that contribute to a higher risk of GI bleeding. nih.govdrugs.com |

| Poor General Health Status | Debilitated patients are more susceptible to serious GI complications. drugs.com |

| High Doses of NSAIDs | Higher than recommended doses are associated with an increased incidence of perforated peptic ulcers. nih.gov |

To minimize the gastrointestinal risks associated with this compound, research has focused on several mitigation strategies. A primary approach is the co-administration of gastroprotective agents.

Proton Pump Inhibitors (PPIs): Co-prescription of PPIs is a common and recommended strategy. gutnliver.org By suppressing gastric acid secretion, PPIs are effective in reducing the risk of NSAID-induced upper GI mucosal damage and bleeding. gutnliver.orgbadgut.org Combining a non-specific NSAID with a PPI can offer significant protection from gastrointestinal damage. badgut.org

Histamine-2 Receptor Antagonists (H₂RAs): While also used to reduce stomach acid, H₂RAs have not been found to offer the same level of protection as PPIs against NSAID-induced GI damage. badgut.org

Mucosal Protective Agents: Drugs like rebamipide, which promote endogenous prostaglandin production and protect the mucosal lining, have shown effectiveness in alleviating NSAID-induced injury in the GI tract, including the small intestine. gutnliver.org

Development of Novel NSAID Formulations: Research is ongoing into new classes of anti-inflammatory drugs designed to have a better safety profile. One such class is the Cyclooxygenase-Inhibiting Nitric Oxide Donors (CINODs). These drugs couple a traditional NSAID with a nitric oxide-releasing molecule. Nitric oxide plays a key role in maintaining GI mucosal integrity, and CINODs are designed to minimize the GI toxicity of the parent NSAID. gutnliver.org

A study comparing fecal blood loss with different analgesics in patients with rheumatoid arthritis found that this compound was associated with less blood loss than aspirin. The average daily fecal blood loss was 2.2 ml with this compound, compared to 5.0 ml with aspirin. nih.gov

Cardiovascular System Effects

Clinical trials and observational studies have shown that NSAIDs, including this compound, cause an increased risk of serious cardiovascular (CV) thrombotic events, such as myocardial infarction (MI) and stroke, which can be fatal. nih.govnih.govdrugs.comdrugs.com This risk may appear early in the course of treatment and can increase with the duration of use. nih.govnih.govdrugs.com The risk is not limited to those with pre-existing heart disease, although they have a higher absolute incidence of such events. nih.gov

The increased cardiovascular risk associated with NSAIDs is primarily linked to their effect on the balance of prostaglandins that regulate vascular homeostasis and platelet function. droracle.ai The key players in this mechanism are thromboxane (B8750289) A2 (TXA₂) and prostacyclin (PGI₂).

Thromboxane A₂ (TXA₂): Primarily synthesized in platelets via the COX-1 enzyme, TXA₂ is a potent vasoconstrictor and promotes platelet aggregation, leading to clot formation.

Prostacyclin (PGI₂): Produced mainly in the endothelial cells lining blood vessels via the COX-2 enzyme, PGI₂ has opposing effects. It is a vasodilator and a powerful inhibitor of platelet aggregation.

NSAIDs disrupt the balance between these two molecules. droracle.ai By inhibiting COX-2, fenoprofen reduces the production of antithrombotic prostacyclin without a corresponding reduction in prothrombotic thromboxane A2 (which is COX-1 mediated). ahajournals.orgdroracle.ai This shift in the balance toward a prothrombotic state can increase the risk of blood clot formation, leading to myocardial infarction or stroke. droracle.aidroracle.ai Additionally, NSAIDs can lead to an increase in blood pressure and fluid retention, further contributing to cardiovascular risk. drugs.comdroracle.ai

The degree of cardiovascular risk appears to be related to the selectivity of the NSAID for the COX-1 versus the COX-2 enzyme.

Selective COX-2 Inhibitors (Coxibs): These drugs were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition. uspharmacist.com However, by selectively inhibiting COX-2, they significantly reduce the production of cardioprotective prostacyclin (PGI₂) while leaving the pro-thrombotic effects of COX-1-mediated thromboxane unopposed. ahajournals.orglondonpainclinic.com This pronounced imbalance is believed to be the reason for the increased cardiovascular risk observed with drugs like rofecoxib, which was withdrawn from the market. uspharmacist.comlondonpainclinic.com

Non-selective NSAIDs (like Fenoprofen): As non-selective inhibitors, these drugs inhibit both COX-1 and COX-2. While they still reduce prostacyclin levels (via COX-2 inhibition), they also inhibit platelet thromboxane production (via COX-1 inhibition). The net effect on cardiovascular risk can vary among different non-selective NSAIDs. However, even with non-selective NSAIDs, the inhibition of COX-2 is a key factor in the increased CV risk. ecrjournal.com

Research suggests that the cardiovascular risk is not uniform across all NSAIDs. For instance, some studies have indicated that naproxen (B1676952) may be associated with a lower cardiovascular risk compared to other NSAIDs, while diclofenac has been linked to a higher risk. droracle.aiuspharmacist.comecrjournal.com The risk for any given NSAID, including fenoprofen, is thought to increase with higher doses and longer duration of use. nih.govdroracle.ai

| NSAID Type | Primary COX Target | Effect on Prostacyclin (PGI₂) | Effect on Thromboxane (TXA₂) | Implied Cardiovascular Risk |

| Selective COX-2 Inhibitors (e.g., Celecoxib, Rofecoxib) | COX-2 | Strongly Decreased | Unaffected | Significantly Increased uspharmacist.comlondonpainclinic.com |

| Non-selective NSAIDs (e.g., Fenoprofen, Ibuprofen (B1674241), Diclofenac) | COX-1 and COX-2 | Decreased | Decreased | Increased drugs.comecrjournal.com |

| Naproxen (Non-selective) | COX-1 and COX-2 | Decreased | Strongly Decreased | Considered Lower Risk among NSAIDs droracle.aiuspharmacist.com |

Fluid Retention and Edema Mechanisms

Fluid retention and edema are recognized potential adverse effects associated with NSAIDs, including this compound. drugs.comnih.gov The primary mechanism is linked to the drug's inhibition of prostaglandin synthesis, which plays a crucial role in maintaining renal hemodynamics and sodium balance. nih.gov Prostaglandins, particularly PGE2 and PGI2, are vital in promoting vasodilation in the kidneys, which ensures adequate renal blood flow and glomerular filtration. nih.gov

By inhibiting the cyclooxygenase (COX) enzymes, fenoprofen reduces the synthesis of these prostaglandins. nih.govunmc.edu This reduction leads to decreased renal blood flow and can result in the retention of sodium and water, manifesting as edema. nih.gov This effect is also responsible for blunting the cardiovascular effects of certain therapeutic agents like diuretics, ACE inhibitors, and angiotensin receptor blockers (ARBs), as these drugs often rely on prostaglandin-mediated pathways to exert their full effects. drugs.comnih.gov Anemia observed in some patients receiving NSAIDs may also be partly due to fluid retention, alongside other factors like potential gastrointestinal blood loss. drugs.comnih.gov

Renal System Effects

Inhibition of Renal Prostaglandin Synthesis and Impact on Renal Function

The fundamental mechanism by which this compound affects the renal system is through the inhibition of prostaglandin synthesis. drugs.com Prostaglandins are critical local hormones that regulate renal function, particularly in situations of physiological stress. nih.gov In the kidneys, prostaglandins act as vasodilators, helping to maintain renal blood flow and glomerular filtration rate (GFR). nih.gov This is especially important when vasoconstrictor systems, such as the renin-angiotensin system, are activated. nih.gov

Fenoprofen, by blocking COX enzymes, disrupts this protective mechanism. nih.gov The resulting decrease in vasodilator prostaglandins can lead to unopposed vasoconstriction, reducing renal blood flow and GFR. nih.gov This can impair the kidney's ability to excrete sodium and water, contributing to fluid retention and potentially leading to more severe renal complications. nih.gov The natriuretic effect of loop and thiazide diuretics can be diminished by this NSAID-induced inhibition of renal prostaglandin synthesis. nih.gov

Mechanisms of Renal Impairment (especially in susceptible populations)

Fenoprofen has been associated with several forms of renal impairment, particularly in individuals with pre-existing conditions that make them more reliant on prostaglandin-mediated renal blood flow. Susceptible populations include those with renal or hepatic impairment, heart failure, dehydration, or hypovolemia. nih.gov

The mechanisms of renal injury can vary. One of the more frequently reported serious renal toxicities associated with fenoprofen is acute interstitial nephritis, often accompanied by nephrotic syndrome. nih.govnih.gov This reaction is not thought to be dose-dependent and is often considered a hypersensitivity or idiosyncratic reaction. capes.gov.brmdpi.com Pathological findings in such cases show tubulointerstitial nephritis. nih.gov Other reported renal lesions include acute tubular necrosis and papillary necrosis. nih.gov In some instances, reversible, rapidly progressive renal failure has been observed. capes.gov.brnih.gov Discontinuation of the drug typically leads to the resolution of these renal complications. nih.gov

| Type of Renal Lesion | Number of Reported Cases (in a literature review) nih.gov |

|---|---|

| Unspecified Renal Failure | 102 |

| Papillary Necrosis | 53 |

| Acute Interstitial Nephritis | 51 |

| Poor Perfusion with Renal Failure | 40 |

| Nephrotic Syndrome | 34 |

| Acute Tubular Necrosis | 29 |

| Acute Glomerulitis or Vasculitis | 13 |

Hepatic System Effects

Mechanisms of Drug-Induced Hepatotoxicity (e.g., Idiosyncratic Reactions)

Fenoprofen-induced hepatotoxicity is considered a rare event. nih.gov The underlying mechanism is not fully understood but is thought to be an idiosyncratic reaction to a metabolic intermediate of the drug. nih.govscience.gov Idiosyncratic drug-induced liver injury (DILI) is unpredictable, not directly related to the dose, and occurs in a small subset of individuals. uclouvain.be Fenoprofen is extensively metabolized by the liver, and it is hypothesized that in susceptible individuals, the formation of a reactive metabolite may trigger an immune-mediated or direct cytotoxic response, leading to liver damage. nih.govscience.gov Some cases present with immunoallergic features like low-grade fever and rash, though these are not prominent, and autoantibody formation is rare. nih.gov

Incidence and Nature of Serum Aminotransferase Elevations

Transient and mild elevations in serum aminotransferases are the most common hepatic effect observed during fenoprofen therapy. nih.gov

Mild Elevations : Elevations of Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) of less than three times the upper limit of normal (ULN) may occur in up to 15% of patients treated with NSAIDs like fenoprofen. These elevations are often asymptomatic and may resolve even if the drug is continued. nih.govnih.gov

Marked Elevations : More significant elevations of ALT or AST (three or more times the ULN) have been reported in approximately 1% of patients in clinical trials of NSAIDs. nih.gov

Clinically Apparent Injury : Clinically apparent liver injury with jaundice due to fenoprofen is very rare, with only isolated case reports in the literature. nih.gov When it does occur, the onset can be rapid, sometimes within a few days of starting the medication. nih.gov The pattern of enzyme elevations can range from cholestatic to hepatocellular. nih.gov Most of these cases resolve promptly after the discontinuation of therapy. nih.gov

| Level of Elevation | Incidence Rate | Characteristics |

|---|---|---|

| Mild (Less than 3x ULN) | Up to 15% nih.govnih.gov | Often transient, mild, and asymptomatic; may resolve with continued use. nih.gov |

| Marked (3x ULN or more) | Less than 1% nih.gov | Indicates more significant liver stress. |

| Clinically Apparent Liver Injury with Jaundice | Very Rare nih.gov | Based on isolated case reports; latency to onset can be rapid. nih.gov |

Immunological and Hypersensitivity Reactions

This compound, a non-steroidal anti-inflammatory drug (NSAID), is associated with a range of immunological and hypersensitivity reactions. These reactions are primarily linked to its mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis.

Aspirin-Sensitive Asthma and Cross-Reactivity with NSAIDs

Research has established that individuals with aspirin-exacerbated respiratory disease (AERD), also known as aspirin-sensitive asthma, exhibit a high degree of cross-reactivity with other NSAIDs, including fenoprofen. This phenomenon is not based on a true IgE-mediated allergy but is a pharmacological response related to the inhibition of the COX-1 enzyme.

In a study involving 18 patients with a history of asthma and aspirin hypersensitivity, challenges with fenoprofen induced bronchoconstriction in all participants. nih.gov The mechanism is believed to involve the shunting of arachidonic acid metabolism from the COX pathway to the lipoxygenase pathway, leading to an overproduction of cysteinyl leukotrienes, which are potent bronchoconstrictors. researchgate.net The potency of an NSAID to induce bronchoconstriction in these patients corresponds with its potency to inhibit prostaglandin synthetase. nih.gov This cross-reactivity means that patients with a known history of respiratory reactions to aspirin should avoid fenoprofen and other potent COX-1 inhibiting NSAIDs. researchgate.netnih.govresearchgate.net

Table 1: Research Findings on Fenoprofen and Aspirin-Sensitive Asthma

| Study Aspect | Finding | Source |

|---|---|---|

| Patient Population | 18 patients with confirmed aspirin-induced asthma. | nih.gov |

| Challenge Agent | Increasing oral doses of fenoprofen. | nih.gov |

| Primary Outcome | All patients experienced bronchoconstriction, confirmed by a fall in peak expiratory flow and clinical symptoms. | nih.gov |

| Proposed Mechanism | Inhibition of prostaglandin biosynthesis, leading to an imbalance in inflammatory mediators. | nih.govresearchgate.net |

| Clinical Implication | Demonstrates clear cross-reactivity between aspirin and fenoprofen in sensitive individuals. | nih.govresearchgate.net |

Anaphylactoid Reactions Research

Anaphylactoid or anaphylactic reactions are rare but severe hypersensitivity events that can occur with fenoprofen. nih.govnih.gov Unlike true IgE-mediated anaphylaxis, these reactions can occur on the first exposure to the drug and are clinically indistinguishable from it. nih.gov Symptoms can range from urticaria and angioedema to severe bronchospasm and cardiovascular collapse. nih.gov

While specific large-scale epidemiological studies on fenoprofen-induced anaphylaxis are limited, the risk is recognized for the NSAID class as a whole. Studies analyzing pharmacovigilance data have shown that NSAIDs are strongly associated with anaphylactic reactions compared to other drug classes. clinicaltrials.gov For instance, a case/non-case study found a significant reporting odds ratio (ROR) for anaphylaxis with NSAIDs like diclofenac, naproxen, and ibuprofen. clinicaltrials.gov Although fenoprofen is less commonly used, the shared mechanism of action suggests a similar potential for inducing such severe, non-IgE-mediated hypersensitivity reactions. nih.govnih.gov

Central Nervous System Manifestations

Research and clinical trial data have identified several central nervous system (CNS) manifestations associated with this compound. These effects are generally mild to moderate but can affect a patient's daily activities.

Premarketing clinical studies involving 6,786 patients identified several CNS adverse effects. The most frequently reported were headache and somnolence (drowsiness). Less common effects included dizziness, tremor, and confusion. nih.govnih.govsps.nhs.uk Discontinuation of the drug due to these CNS side effects was infrequent, occurring in less than 0.5% of patients during these studies. nih.govsps.nhs.uk It is recommended that patients exercise caution when performing activities that require alertness if they experience these CNS effects. nih.govsps.nhs.uk

Conversely, some research has explored potential therapeutic CNS effects. A study on an experimental model of pentylenetetrazole (PTZ)-induced epilepsy in rats investigated the anticonvulsant properties of fenoprofen. The findings suggested that, like other NSAIDs, fenoprofen may reduce the severity of convulsive behaviors, possibly by limiting prostaglandin synthesis and the production of inflammatory mediators, or by modulating inhibitory currents and neurotransmitter release. acpjournals.org

Table 2: Incidence of CNS Manifestations in Fenoprofen Clinical Trials

| CNS Manifestation | Fenoprofen Incidence (%) | Placebo Incidence (%) | Source |

|---|---|---|---|

| Headache | 8.7 | 7.5 | nih.govsps.nhs.uk |

| Somnolence | 8.5 | 6.4 | nih.govsps.nhs.uk |

| Dizziness | 6.5 | 5.6 | nih.govsps.nhs.uk |

| Tremor | 2.2 | 0.4 | nih.govsps.nhs.uk |

| Confusion | 1.4 | 0.0 | nih.govsps.nhs.uk |

Hematological Monitoring and Research on Bleeding Risk

The hematological safety profile of this compound is a critical area of research, focusing on its effects on platelet function and the rare occurrences of severe blood dyscrasias.

Research on Bleeding Risk: Like other non-selective NSAIDs, fenoprofen can increase the risk of bleeding. This is primarily due to its inhibitory effect on platelet COX-1, which blocks the formation of thromboxane A2, a potent promoter of platelet aggregation. nih.gov Early in vitro research demonstrated that fenoprofen inhibits platelet aggregation induced by agents like adenosine diphosphate (ADP) and collagen. nih.gov The concomitant use of fenoprofen with anticoagulants such as warfarin (B611796) can have a synergistic effect, significantly increasing the risk of serious bleeding compared to the use of either drug alone. sps.nhs.uk

While major bleeding is a recognized risk, more severe and idiosyncratic hematologic reactions have been documented in case reports, although they are rare. These include:

Thrombocytopenia: There are published case reports of acute thrombocytopenia (a significant drop in platelet count) associated with fenoprofen use. nih.govacpjournals.org

Agranulocytosis: A potentially fatal condition characterized by a severe deficiency of granulocytes, a type of white blood cell, has also been reported in patients taking fenoprofen. nih.govnih.govmdpi.com

Hematological Monitoring: There are no specific guidelines mandating routine hematological monitoring for all patients taking this compound. However, for patients on long-term NSAID therapy, particularly the elderly or those with other risk factors (e.g., history of gastrointestinal disease, concomitant use of interacting drugs), periodic monitoring may be considered good clinical practice. sps.nhs.uk This could include baseline and periodic checks of a full blood count (FBC) to monitor for significant drops in hemoglobin, which could indicate occult gastrointestinal bleeding, or changes in platelet and white blood cell counts. sps.nhs.uknih.gov

Table 3: Summary of Hematological Research Findings for Fenoprofen

| Hematological Effect | Research Finding | Type of Study | Source |

|---|---|---|---|

| Platelet Aggregation | Fenoprofen inhibits platelet aggregation induced by ADP and collagen. | In Vitro / Animal Study | nih.gov |

| Bleeding Risk | Synergistic effect with anticoagulants, increasing the risk of serious bleeding. | Drug Information / Post-marketing | sps.nhs.uk |

| Thrombocytopenia | Documented association with acute thrombocytopenia. | Case Reports | nih.govacpjournals.org |

| Agranulocytosis | Documented association with agranulocytosis. | Case Reports | nih.govnih.gov |

Pharmacological Interactions and Mechanisms

Interactions with Drugs Affecting Hemostasis

Fenoprofen's effect on platelet function and the gastrointestinal mucosa underlies its interactions with other medications that interfere with blood clotting and vessel integrity.

The concurrent use of fenoprofen (B1672519) calcium and oral anticoagulants, such as warfarin (B611796), results in a synergistic effect on bleeding. drugs.com This interaction significantly elevates the risk of serious bleeding events compared to the use of either drug alone. drugs.compatsnap.com The mechanism is twofold: fenoprofen inhibits platelet aggregation, a key process in forming the initial plug at a site of injury, and it can cause gastrointestinal irritation, increasing the potential for bleeding. medreport.foundation When combined with an anticoagulant like warfarin, which inhibits the formation of clotting factors, the body's ability to control bleeding is substantially compromised. nih.govmayoclinic.org Studies have shown that NSAIDs can affect the pharmacologic action of warfarin through high protein binding and competition for metabolic pathways, potentially altering warfarin's serum levels. nih.gov A meta-analysis of multiple studies confirmed that the risk of gastrointestinal bleeding is significantly increased when individuals take both warfarin and an NSAID concurrently. nih.gov

Table 1: Interaction Between Fenoprofen and Warfarin

| Interacting Agent | Effect of Interaction | Clinical Implication |

|---|

Epidemiological studies, including case-control and cohort designs, have demonstrated that the concomitant use of drugs that interfere with serotonin (B10506) reuptake and an NSAID like fenoprofen can potentiate the risk of bleeding. drugs.com Serotonin is crucial for hemostasis as it is released by platelets and promotes their aggregation. pharmacovigilance-iledefrance.fr Selective Serotonin Reuptake Inhibitors (SSRIs) block the serotonin transporter on platelets, leading to decreased serotonin storage and impaired platelet function. pharmacovigilance-iledefrance.frnih.gov This action, combined with the antiplatelet effect of fenoprofen, creates a greater risk for bleeding, particularly in the upper gastrointestinal (GI) tract. nih.govuspharmacist.com Research indicates that the combination of SSRIs and NSAIDs significantly increases the risk of upper GI bleeding, with some studies suggesting the risk is synergistic rather than merely additive. medreport.foundationpharmacovigilance-iledefrance.fr One review noted that patients taking SSRIs are 40% more likely to experience severe gastrointestinal bleeding, a risk that increases when taken with NSAIDs. uspharmacist.com

Table 2: Interaction Between Fenoprofen and SSRIs

| Interacting Agent | Effect of Interaction | Clinical Implication |

|---|

The co-administration of aspirin (B1665792) with fenoprofen calcium can lead to a decrease in the biologic half-life of fenoprofen. nih.govdrugs.com This is attributed to an increase in fenoprofen's metabolic clearance, which results in a higher amount of hydroxylated fenoprofen being excreted in the urine. nih.govdrugs.com While the precise mechanism is not fully understood, possibilities include enzyme induction and the displacement of fenoprofen from its binding sites on plasma albumin. drugs.com Despite the potential for reduced fenoprofen levels, the concurrent use of analgesic doses of aspirin with an NSAID like fenoprofen is generally not recommended. drugs.com Controlled clinical studies have shown that this combination does not yield a greater therapeutic effect than using the NSAID alone and is associated with a significantly higher incidence of serious gastrointestinal adverse reactions. drugs.com

Table 3: Interaction Between Fenoprofen and Aspirin

| Interacting Agent | Effect of Interaction | Clinical Implication |

|---|

Interactions with Antihypertensive Agents

This compound can interfere with the efficacy of various medications used to control high blood pressure. This interaction is primarily linked to the inhibition of vasodilatory prostaglandins (B1171923), which play a role in blood pressure regulation and renal function. nih.gov

Reports suggest that NSAIDs, including fenoprofen, may diminish the antihypertensive effect of Angiotensin-Converting Enzyme (ACE) inhibitors. nih.govdrugs.com ACE inhibitors work, in part, by preventing the formation of angiotensin II, a potent vasoconstrictor. mayoclinic.org The blood pressure-lowering effect of ACE inhibitors may also be partially mediated by prostaglandins. nih.gov By inhibiting prostaglandin (B15479496) synthesis, fenoprofen can counteract the vasodilatory effects that contribute to the efficacy of ACE inhibitors, potentially leading to a reduced ability to control blood pressure. nih.govnih.gov This interaction is a significant consideration for patients taking both classes of drugs. drugs.com

Table 4: Interaction Between Fenoprofen and ACE Inhibitors

| Interacting Agent | Effect of Interaction | Clinical Implication |

|---|

Similar to the interaction with ACE inhibitors, the use of this compound can blunt the cardiovascular effects of Angiotensin Receptor Blockers (ARBs). drugs.comnih.gov ARBs exert their antihypertensive effect by selectively blocking the binding of angiotensin II to its receptor, which leads to vasodilation and reduced blood pressure. nih.govmdpi.com NSAIDs inhibit prostaglandins, some of which have vasodilatory properties that contribute to blood pressure regulation. nih.govscispace.com The inhibition of these prostaglandins by fenoprofen can antagonize the therapeutic action of ARBs, resulting in a diminished antihypertensive effect. nih.govscispace.com This can be particularly problematic in patients relying on ARBs for managing hypertension. healthify.nz

Table 5: Interaction Between Fenoprofen and ARBs

| Interacting Agent | Effect of Interaction | Clinical Implication |

|---|

Compound Names Mentioned in this Article

Aspirin

Fenoprofen

this compound

Warfarin

Interactions Affecting Drug Clearance and Toxicity

This compound can interfere with the renal clearance of other medications, leading to increased plasma concentrations and a higher risk of toxicity.

Concurrent use of this compound and methotrexate (B535133) can lead to a dangerous interaction. Fenoprofen may increase plasma levels of methotrexate, thereby heightening its toxicity. drugbank.comiiab.me This is primarily due to the reduced renal clearance of methotrexate when administered with an NSAID. patsnap.com The competition for renal excretion pathways is a key mechanism in this interaction.

This compound can reduce the renal clearance of lithium, leading to elevated plasma lithium levels. iiab.me This increase in lithium concentration can subsequently increase the risk of lithium toxicity. iiab.mewebmd.com The interaction necessitates close monitoring of lithium levels if concurrent therapy with this compound is unavoidable.

| Drug | Mechanism of Interaction with this compound | Resulting Effect |

| Methotrexate | Reduced renal clearance. patsnap.com | Increased plasma methotrexate levels and potential for toxicity. drugbank.comiiab.me |

| Lithium | Reduced renal clearance. iiab.me | Elevated plasma lithium levels and increased risk of toxicity. iiab.mewebmd.com |

Protein Binding Displacement Interactions

Fenoprofen is highly bound to plasma proteins, specifically albumin. nih.govnih.gov This characteristic creates a potential for displacement interactions with other drugs that also bind to albumin.

In vitro studies have indicated that fenoprofen's strong affinity for albumin may cause it to displace other albumin-bound drugs from their binding sites. nih.govnih.gov This displacement increases the unbound (free) fraction of the affected drug, which is the pharmacologically active portion, potentially leading to increased effects or toxicity. derangedphysiology.com Patients receiving drugs such as hydantoins, sulfonamides, or sulfonylureas should be monitored for signs of increased drug activity if this compound is administered concurrently. iiab.menih.gov

For instance, the displacement of sulfonylureas can enhance their glucose-lowering effect, increasing the risk of hypoglycemia. nih.gov Similarly, displacement of hydantoins could lead to central nervous system toxicity.

Theoretically, fenoprofen itself could be displaced from its protein binding sites by other drugs with a high affinity for albumin. nih.gov This would increase the concentration of free fenoprofen, potentially altering its efficacy or risk of adverse effects. One possible example involves aspirin; while the exact mechanism of interaction is not fully understood, displacement of fenoprofen from its plasma albumin binding sites is considered a possibility, alongside other mechanisms like increased metabolic clearance. drugs.com A comparative study on the protein binding of various NSAIDs calculated the unbound fraction (fumin) of fenoprofen at low concentrations to be 0.25%. nih.gov

| Drug Class/Agent | Interaction Type | Potential Consequence |

| Hydantoins | Displacement from protein binding sites by fenoprofen. iiab.menih.gov | Increased activity and potential toxicity of hydantoins. nih.gov |

| Sulfonamides | Displacement from protein binding sites by fenoprofen. iiab.menih.gov | Increased activity and potential toxicity of sulfonamides. nih.gov |